molecular formula C12H17NO2 B8299241 (3RS,4SR)-4-((1R)-1-phenyl-ethylamino)-tetrahydro-furan-3-ol

(3RS,4SR)-4-((1R)-1-phenyl-ethylamino)-tetrahydro-furan-3-ol

Cat. No. B8299241
M. Wt: 207.27 g/mol
InChI Key: ZJMLCJABOOPXLL-OIKLOGQESA-N
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Patent
US05461067

Procedure details

According to the procedure of Overman, et al. (J. Org. Chem. 1985, 50, 4154), 3,4-epoxy-2,5-dihydrofuran was treated with (R)-1-phenylethylamine and trimethylaluminum to give a 1:1 mixture of diastereomers. The mixture was purified by silica gel chromatography to provide the desired compound.
Name
3,4-epoxy-2,5-dihydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
desired compound

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH2:5][O:4][CH2:3][C:2]1=2.[C:7]1([C@H:13]([NH2:15])[CH3:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C[Al](C)C>>[C:7]1([CH:13]([NH:15][CH:6]2[CH2:5][O:4][CH2:3][CH:2]2[OH:1])[CH3:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
3,4-epoxy-2,5-dihydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=2COCC21
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@@H](C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Al](C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a 1:1 mixture of diastereomers
CUSTOM
Type
CUSTOM
Details
The mixture was purified by silica gel chromatography

Outcomes

Product
Name
desired compound
Type
product
Smiles
C1(=CC=CC=C1)C(C)NC1C(COC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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